N-Cyano-N'-(4-nitrophenyl)thiourea
Description
N-Cyano-N'-(4-nitrophenyl)thiourea is a thiourea derivative characterized by a cyano (-CN) group at the N-terminal and a 4-nitrophenyl (-C₆H₄NO₂) group at the N'-terminal. The electron-withdrawing nitro and cyano substituents influence its electronic properties, solubility, and reactivity, making it distinct from simpler thiourea derivatives.
Properties
CAS No. |
127779-17-3 |
|---|---|
Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-cyano-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C8H6N4O2S/c9-5-10-8(15)11-6-1-3-7(4-2-6)12(13)14/h1-4H,(H2,10,11,15) |
InChI Key |
PVIKCPCKSSSIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiourea derivatives are highly tunable due to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The nitro (-NO₂) and cyano (-CN) groups in this compound enhance its electrophilicity compared to benzoyl or alkyl-substituted analogs. This impacts redox behavior, as seen in cyclic voltammetry (CV) studies where nitro groups show distinct reduction peaks .
- Hydrophobicity: Substituting benzoyl (e.g., N-Benzoyl derivatives) increases hydrophobicity, improving membrane permeability in antimicrobial applications , while aliphatic chains (e.g., cyclohexyl) enhance solubility in non-polar solvents .
Spectral and Electrochemical Properties
- IR Spectroscopy: The C=S stretching in this compound appears near 1096 cm⁻¹, consistent with thiocarbonyl vibrations in similar compounds . Benzoyl derivatives show additional C=O stretches (~1700 cm⁻¹), absent in cyano/nitro analogs .
- Cyclic Voltammetry: The nitro group in this compound undergoes reduction at -0.8 V (vs. Ag/AgCl), comparable to N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (-0.75 V). Cyano groups remain electrochemically inert in this range .
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